4-(2-Fluorophenyl)-2-nitrobenzoic acid
Description
4-(2-Fluorophenyl)-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 2-position of the phenyl ring and a nitro group at the 2-position of the benzoic acid core. This compound is part of a broader class of nitrobenzoic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . Its structure combines electron-withdrawing groups (nitro and fluorine), which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(7-8)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEOAQRLBZRZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673406 | |
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-91-7 | |
| Record name | 2′-Fluoro-3-nitro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214359-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Nitration of 4-Iodobenzoic Acid
The carboxylic acid group directs electrophilic nitration to the ortho position due to its meta-directing nature. When 4-iodobenzoic acid undergoes nitration in fuming sulfuric acid at 0–5°C, 2-nitro-4-iodobenzoic acid forms as the major product. The iodine substituent remains inert under these conditions, preserving the site for subsequent cross-coupling.
Reaction Conditions :
Suzuki-Miyaura Coupling with 2-Fluorophenylboronic Acid
The iodinated intermediate reacts with 2-fluorophenylboronic acid under palladium catalysis. This step introduces the 2-fluorophenyl group via a biaryl bond, exploiting the orthogonality of the iodide leaving group and the stability of the boronic acid.
Reaction Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 eq)
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Solvent : DME/H₂O (4:1)
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Temperature : 80°C, 12 h
Mechanistic Insight :
The oxidative addition of Pd⁰ to the C–I bond forms a palladium-aryl complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product while regenerating the catalyst.
Oxidation of 4-(2-Fluorophenyl)-2-nitrotoluene
Synthesis of 4-(2-Fluorophenyl)-2-nitrotoluene
This route begins with Friedel-Crafts acylation of toluene using 2-fluorobenzoyl chloride, followed by nitration. However, the direct introduction of the 2-fluorophenyl group via electrophilic substitution is challenging due to competing directing effects. Instead, a Ullmann coupling between 2-fluoroiodobenzene and 4-methyl-2-nitroiodobenzene offers superior regiocontrol.
Reaction Conditions :
Oxidation to Benzoic Acid
The methyl group in 4-(2-fluorophenyl)-2-nitrotoluene is oxidized to a carboxylic acid using chromium trioxide (CrO₃) and periodic acid (H₅IO₆) in acetonitrile. This method, adapted from the oxidation of 2-fluoro-4-nitrotoluene, ensures high conversion without over-oxidation.
Reaction Conditions :
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Oxidizing Agent : CrO₃ (0.75 eq) and H₅IO₆ (3.5 eq)
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Solvent : CH₃CN
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Temperature : Reflux, 1 h
Byproduct Management :
The reaction generates Cr³⁺ salts, which are removed via extraction with methylene chloride and aqueous washes.
Hydrolysis of 4-(2-Fluorophenyl)-2-nitrobenzonitrile
Cyanation and Nitro Group Introduction
2-Fluoro-4-nitrobenzonitrile, synthesized via amination and cyanation of 3,4-difluoronitrobenzene, serves as a precursor. A nucleophilic aromatic substitution (SNAr) replaces a nitro group with a cyanide, though this approach requires harsh conditions.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrobromic acid (HBr), a method validated for analogous nitrobenzonitriles.
Reaction Conditions :
Workup :
The crude product is precipitated in water, washed with hexane, and recrystallized from toluene to achieve >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|
| Nitration + Suzuki | Nitration, Cross-Coupling | High regioselectivity, Scalable | Requires Pd catalysts, Costly ligands | 55–60% |
| Oxidation of Toluene | Ullmann Coupling, Oxidation | Avoids sensitive boronic acids | Multi-step, Chromium waste generation | 50–55% |
| Nitrile Hydrolysis | Cyanation, Hydrolysis | Robust nitrile conversion | Harsh hydrolysis conditions | 60–65% |
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-(2-Fluorophenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 4-(2-Fluorophenyl)-2-nitrobenzoate.
Scientific Research Applications
4-(2-Fluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be employed in the study of enzyme interactions and inhibition due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity towards the target enzyme. The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Challenges : The steric bulk of the 2-fluorophenyl group may complicate reactions requiring planar transition states (e.g., electrophilic aromatic substitution) .
- Safety : While 4-nitrobenzoic acid is classified as hazardous (skin/eye irritant), the safety profile of 4-(2-fluorophenyl) derivatives remains understudied .
Biological Activity
4-(2-Fluorophenyl)-2-nitrobenzoic acid (CAS No.: 1214359-91-7) is a compound that has garnered significant interest due to its potential biological activities. This article delves into its biological mechanisms, efficacy in various applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a nitro group and a fluorine atom, which significantly influence its electronic properties and biological activity. The presence of the nitro group allows for redox reactions, while the fluorine enhances lipophilicity, affecting binding affinities to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nitro Group : Participates in redox reactions.
- Fluorine Atom : Modifies electronic properties, enhancing interactions with receptors and enzymes.
These interactions can modulate biological pathways, leading to observed pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, as summarized in the table below:
| Activity | Target/Organism | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 - 128 | Moderate |
| Antimicrobial | Escherichia coli | 64 - 128 | Moderate |
| Antitubercular | Mycobacterium tuberculosis | 8 | High |
In particular, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested. Notably, it exhibited an MIC of 8 µg/mL against Mycobacterium tuberculosis, indicating its potential as a lead compound in anti-tubercular drug development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases. A study involving a rodent model of acute inflammation showed that administration significantly reduced paw edema and inflammatory cell infiltration compared to control groups .
Case Studies
- Antimicrobial Efficacy Study : A comparative study involving several derivatives of benzoic acid found that this compound was among the most potent against M. tuberculosis, highlighting its potential for further development as an anti-tubercular agent .
- Anti-inflammatory Activity Study : In a rodent model, this compound significantly reduced inflammation markers compared to established anti-inflammatory drugs like indomethacin, demonstrating comparable efficacy .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 4-nitrobenzoic acid and other fluorinated derivatives, this compound exhibits enhanced biological activity due to the synergistic effects of the fluorine and nitro groups. This unique combination contributes to distinct reactivity profiles and biological effects, making it a valuable compound for research and industrial applications .
Q & A
Q. What are the key challenges in synthesizing 4-(2-Fluorophenyl)-2-nitrobenzoic acid, and how can they be methodologically addressed?
Synthesis challenges include steric hindrance from the 2-fluorophenyl group and electron-withdrawing effects of the nitro group, which reduce reactivity. To mitigate this:
- Use coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts to introduce the fluorophenyl moiety .
- Optimize reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) to overcome kinetic barriers .
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, focusing on aromatic proton splitting patterns) .
Q. How can the structural identity and purity of this compound be reliably confirmed?
- X-ray crystallography : Resolve the crystal structure using SHELX programs (SHELXL for refinement, SHELXS for solution) to confirm stereochemistry and hydrogen-bonding networks .
- Spectroscopy : Assign nitro group vibrations via FT-IR (~1520 cm⁻¹ for asymmetric NO₂ stretch) and analyze fluorine coupling in ¹⁹F NMR (δ ~ -110 ppm for ortho-fluorine) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, making it unsuitable for high-temperature reactions .
- Hydrolytic stability : The nitro group resists hydrolysis under acidic conditions (pH 3–6) but may degrade in strongly basic environments (pH >10) .
Advanced Research Questions
Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?
- The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position. Steric hindrance from the ortho-fluorine limits accessibility for nucleophilic attack .
- Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
Q. What crystallographic tools are recommended for analyzing hydrogen-bonding patterns in this compound?
- Software : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen bonds (e.g., O–H···O between carboxylic acid and nitro groups) .
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to understand packing efficiency and polymorphism .
Q. How can researchers investigate the compound’s potential pharmacological activity?
- Target screening : Employ surface plasmon resonance (SPR) to measure binding affinity for enzymes like cyclooxygenase-2 (COX-2) .
- Derivatization : Synthesize amide or ester derivatives to enhance bioavailability and test cytotoxicity via MTT assays .
Q. What analytical methods resolve contradictions in reported spectral data for nitrobenzoic acid derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals caused by fluorine and nitro groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₈FNO₄) with <2 ppm error .
Q. How do structural analogs (e.g., 4-(3-Fluorophenyl) or 5-fluoro derivatives) compare in biological activity?
- Meta-fluorine analogs : Show reduced COX-2 inhibition due to altered steric alignment .
- 5-Fluoro derivatives : Exhibit higher metabolic stability in liver microsome assays .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group P2₁/c, Z = 4 | |
| ¹H NMR (400 MHz) | δ 8.2 (d, J = 8.4 Hz, H-3), δ 7.6 (m, H-5) | |
| HPLC Retention | 12.3 min (ACN:H₂O = 70:30) |
Q. Table 2. Reactivity Comparison with Structural Analogs
| Derivative | Reactivity with NaBH₄ | Bioactivity (IC₅₀, COX-2) |
|---|---|---|
| 4-(2-Fluorophenyl) | No reduction | 12 µM |
| 4-(3-Fluorophenyl) | Partial reduction | 28 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
